molecular formula C19H18N4O4 B2586907 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060308-72-6

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2586907
CAS RN: 1060308-72-6
M. Wt: 366.377
InChI Key: YITRJSLQLZBYSZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research indicates that compounds structurally related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea demonstrate significant antioxidant activities. For instance, a study by Abd-Almonuim, Mohammed, and Al-khalifa (2020) highlighted the antioxidant potential of a coumarin derivative synthesized in a dioxin-ethanol medium, exhibiting high antioxidant activities compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Crystal Structure Analysis

The crystal structure of compounds similar to the one has been analyzed to understand their molecular conformation and interactions. Jeon et al. (2015) studied the crystal structure of a sulfonylurea herbicide, revealing insights into its molecular arrangement and potential interactions (Jeon, Kim, Kwon, & Kim, 2015).

Anticancer Activity

Compounds related to this compound have been studied for their anticancer properties. A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis and Reactions with Urea

Research has explored the synthesis of related compounds and their reactions with urea. Saçmacı et al. (2008) investigated the preparation of β-tricarbonyl compounds and their reactions with urea and thioureas, contributing to the understanding of their chemical properties (Saçmacı, Sa肯ac, Alkan, Sa肯ac, Sarar, & Şahin, 2008).

Use in Multicomponent Chemical Reactions

The compound's derivatives have been used in multicomponent chemical reactions. Maurya et al. (2023) discussed the use of dioxidovanadium(V) complex-based heterogeneous catalysts for the Biginelli reaction, which is significant in producing biologically active molecules (Maurya, Patter, Singh, & Ghosh, 2023).

Green Chemistry Applications

The compound and its derivatives have applications in green chemistry. Ma et al. (2016) described a synthesis method using D-xylonic acid as a green solvent and catalyst, highlighting the environmental benefits of such approaches (Ma, Zhong, Peng, & Sun, 2016).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-5-6-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-3-4-14-15(10-13)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRJSLQLZBYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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